Dipropyl sulfone

Descripción general

Descripción

Dipropyl sulfone is a thermal sensitizer in transformer and lubricating oils; polymer stabilizer; catalytic poison; may function as enhancer of heparin absorption in intestine.

Mecanismo De Acción

Target of Action

Dipropyl sulfone may function as an enhancer of heparin absorption in the intestine

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly defined in the available literature. Given its potential role in enhancing heparin absorption, it might influence the pathways related to heparin metabolism and absorption. More research is needed to identify the specific biochemical pathways affected by this compound .

Pharmacokinetics

It is known that this compound is a solid at room temperature and has a density of 1109 g/mL at 20 °C These properties might influence its bioavailability and pharmacokinetics

Actividad Biológica

Dipropyl sulfone (C6H14O2S) is a sulfone compound that has garnered attention for its potential biological activities. This article reviews the current understanding of this compound's biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

This compound is characterized by its sulfonyl functional group, which plays a crucial role in its reactivity and biological activity. The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study investigated its effectiveness against various bacterial strains, revealing promising results.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 3.9 µg/mL | 15.6 µg/mL |

| Escherichia coli | 62.5 µg/mL | 125 µg/mL |

The MIC and MBC values indicate that this compound is particularly effective against Staphylococcus aureus, a Gram-positive bacterium, while showing moderate activity against Escherichia coli, a Gram-negative bacterium. The presence of sulfur in the compound is believed to enhance its antibacterial properties due to the unique interactions with bacterial cell membranes .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its anticancer potential. Various studies have explored its role in inhibiting cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

One study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated:

- MCF-7 Cell Line : IC50 = 25 µM

- A549 Cell Line : IC50 = 30 µM

These findings suggest that this compound may induce apoptosis in cancer cells, although further studies are required to elucidate the underlying mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

- Disruption of Membrane Integrity : The sulfonyl group interacts with lipid membranes, leading to increased permeability and subsequent cell death in bacteria.

- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes involved in cellular metabolism, particularly in cancer cells.

- Oxidative Stress Induction : The compound may induce oxidative stress, leading to cellular damage and apoptosis in cancer cells.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile of this compound is crucial for its therapeutic applications. Preliminary studies indicate:

- Absorption : Rapidly absorbed following oral administration.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted mainly through urine.

Toxicity studies have shown that this compound exhibits low acute toxicity in animal models, with no significant adverse effects reported at therapeutic doses .

Propiedades

IUPAC Name |

1-propylsulfonylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2S/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXYCADTAFPULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

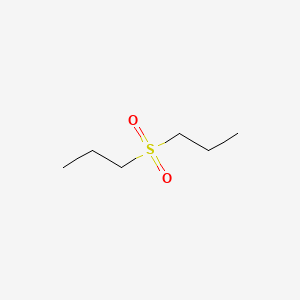

CCCS(=O)(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060501 | |

| Record name | Propane, 1,1'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

mp = 29.5 deg C; [ChemIDplus] White odorless solid; [Phillips 66 MSDS] | |

| Record name | Dipropyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-03-8 | |

| Record name | Propyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,1'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/581DRO3V26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPROPYL SULFONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes dipropyl sulfone a promising electrolyte for rechargeable magnesium batteries?

A1: Unlike traditional Grignard-based electrolytes, this compound (DPSO) offers a non-Grignard and Lewis acid-free alternative for magnesium batteries []. This is significant because Grignard reagents are known for their reactivity and instability, posing safety and performance challenges. When combined with tetrahydrofuran (THF) and magnesium chloride (MgCl2), DPSO forms a stable electrolyte solution with high ionic conductivity, crucial for efficient ion transport within the battery [].

Q2: How does the molecular structure of this compound influence its performance as an electrolyte?

A2: While the articles don't delve deep into structure-activity relationships, the formation of a specific cation complex, [Mg(DPSO)6]2+, in the DPSO/THF electrolyte solution is highlighted []. This suggests that the six oxygen atoms from the sulfone groups in DPSO likely coordinate with the magnesium ion, playing a vital role in the electrolyte's stability and ionic conductivity. Further research exploring structural modifications of this compound could shed more light on how such changes affect its properties and performance in magnesium batteries.

Q3: What computational chemistry methods have been employed to study this compound?

A3: Density Functional Theory (DFT) has been used extensively to analyze the conformational and vibrational characteristics of this compound in its gaseous state []. This computational approach helped determine the molecule's stable conformers, their relative energies, and vibrational frequencies, ultimately enabling the simulation of its infrared (IR) spectrum. Importantly, the study highlighted that only long-range corrected hybrid DFT functionals, coupled with appropriately sized basis sets, accurately predicted the dihedral angles of this compound [].

Q4: Are there any analytical techniques mentioned for characterizing this compound?

A4: Infrared (IR) spectroscopy plays a key role in characterizing this compound []. By comparing experimental IR spectra with those simulated using DFT calculations, researchers can validate the accuracy of the computational models and gain insights into the vibrational modes of the molecule. The study by Milovanović et al. [] also emphasizes the importance of using calibrated wavenumbers and appropriate line broadening techniques for a more realistic comparison between theoretical and experimental spectra.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.